molecular formula C14H16N4O2 B2675490 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide CAS No. 1211620-27-7

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B2675490
CAS No.: 1211620-27-7
M. Wt: 272.308
InChI Key: FAAOLYZKTFXQTA-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic small molecule characterized by a pyrimidinone core linked to a pyridinyl acetamide group. This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, such as pyrimidinones and acetamide linkages, are frequently investigated for their potential to interact with various biological targets . While the specific biological profile and mechanism of action for this compound require further experimental investigation, its structure suggests potential as a key intermediate or a candidate for screening against enzyme families like kinases . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe in biochemical assays. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(2)12-7-14(20)18(9-16-12)8-13(19)17-11-3-5-15-6-4-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAOLYZKTFXQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the pyrimidine intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling with Pyridine: The final step involves coupling the pyrimidine intermediate with pyridine-4-amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been explored for its potential in several areas:

Medicinal Chemistry

Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activities, including antitumor, antiviral, and anti-inflammatory effects. The specific structure of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide may enhance its interaction with biological targets, leading to potential therapeutic applications in treating various diseases.

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer properties worth investigating further.

Antiviral Properties

Research into other pyrimidine derivatives has revealed potential antiviral activity against viruses such as HIV and hepatitis C. Given the structural similarities, it is plausible that this compound could also exhibit antiviral effects, warranting further exploration in virology studies.

Neuroprotective Effects

Preliminary research suggests that certain pyrimidine compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The neuroprotective mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the pharmacological potential of related compounds:

Study ReferenceCompound EvaluatedFindings
Similar Pyrimidine DerivativeDemonstrated significant cytotoxicity against breast cancer cell lines.
Pyrimidine-based AntiviralShowed efficacy in inhibiting viral replication in vitro.
Neuroprotective PyrimidinesIndicated reduced neuronal apoptosis in models of neurodegeneration.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidinone Core : This can be achieved through condensation reactions involving β-keto esters and guanidine derivatives.
  • Introduction of Isopropyl Group : Alkylation reactions using isopropyl halides facilitate this step.
  • Attachment of Pyridine Moiety : Nucleophilic aromatic substitution can be employed to introduce the pyridine group.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby affecting the overall process.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Ring Substituents Acetamide Linkage
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide Pyrimidinone 4-isopropyl Pyridin-4-yl
AMC3 () Pyridinone 3-cyano, 5-(3-methoxyphenyl), 6-methyl 4-bromophenyl
EP 2 903 618 B1 Patent Compound () Pyrimidine 4-methylpiperazin-1-yl, phenoxy Pyridin-4-ylamino

Analysis :

  • The pyrimidinone core in the target compound distinguishes it from AMC3’s pyridinone ring, which may alter hydrogen-bonding interactions with targets like FPRs .
  • The patent compound’s phenoxy and 4-methylpiperazine groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler acetamide-pyridine linkage .

Pharmacological and Physicochemical Properties

Hypothetical Data Table (Inferred from Structural Analogues):

Property Target Compound AMC3 () Patent Compound ()
Molecular Weight (g/mol) ~290 ~438 ~470
LogP (Lipophilicity) ~1.8 (moderate) ~3.5 (high) ~2.1 (moderate)
Target Receptor Unknown (likely kinases/GPCRs) FPRs modulator Kinase inhibitor (inferred)
Solubility Moderate (pyridine enhances) Low (bromophenyl reduces) High (piperazine enhances)

Key Findings :

  • The target compound’s pyridine group balances solubility and permeability .
  • Receptor Specificity: While AMC3 directly modulates FPRs, the patent compound’s piperazine and pyridinylamino groups imply kinase inhibition (e.g., JAK or EGFR targets). The target compound’s lack of charged groups may limit kinase affinity compared to the patent example .

Toxicity and Selectivity

  • Patent Compound : Piperazine derivatives often exhibit off-target histamine receptor binding, causing cardiovascular side effects .
  • Target Compound: The absence of halogens or basic amines may reduce toxicity, but unmodified pyrimidinones can still inhibit hERG channels, necessitating further testing.

Biological Activity

The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its unique structural features, including an isopropyl group and a pyridine moiety, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14_{14}H16_{16}N4_{4}O
Molecular Weight 256.31 g/mol
Structural Features Pyrimidine ring, isopropyl group, acetamide linkage

Research indicates that compounds with pyrimidine structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in disease processes. For instance, inhibitors targeting myeloperoxidase (MPO) have been developed based on structural analogs of pyrimidines .
  • Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activities. The presence of the isopropyl group may enhance solubility and bioavailability, potentially increasing the effectiveness of the compound against bacterial strains.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among pyrimidine derivatives due to their ability to modulate immune responses.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

In Vitro Studies

  • Antimicrobial Activity : In vitro assays demonstrated that related pyrimidine compounds exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents could enhance efficacy .
  • Enzyme Inhibition : Studies on enzyme inhibition showed that structural analogs could effectively inhibit MPO activity in human blood samples, suggesting similar potential for the target compound .

In Vivo Studies

  • Animal Models : Preclinical trials involving animal models have shown promising results for compounds structurally similar to this compound in reducing inflammation and microbial load in infected tissues .
  • Pharmacokinetics : Pharmacokinetic studies indicated favorable absorption and distribution profiles for related compounds, which may be applicable to the target compound as well.

Case Studies

Several case studies highlight the efficacy of similar pyrimidine derivatives:

  • Case Study 1 : A study on N1-substituted pyrimidines demonstrated significant inhibition of MPO in lipopolysaccharide-stimulated human whole blood, with implications for treating inflammatory diseases .
  • Case Study 2 : Another investigation into pyrimidine-based compounds revealed their potential as antitumor agents, showcasing their ability to interfere with cancer cell proliferation through apoptosis induction .

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